2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The structure of the compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety. These structural features may play a role in its interaction with its targets.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield the sulfonylated intermediate.
Alkylation: The sulfonylated intermediate undergoes alkylation with 3-bromopropylamine to introduce the propyl chain.
Acylation: Finally, the compound is acylated with cyclopentylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research.
Biological Activity
2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic compound notable for its potential therapeutic applications. Its unique structure, which includes a cyclopentyl group, a piperazine moiety, and a sulfonamide linkage, suggests various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Cyclopentyl Group: Contributes to lipophilicity and may enhance receptor binding.
- Piperazine Moiety: Known for its role in many pharmacologically active compounds.
- Sulfonamide Linkage: Often associated with antibacterial properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and anxiety.
- Enzyme Inhibition: It could inhibit specific enzymes related to inflammatory pathways, similar to other sulfonamide derivatives.
- Cytotoxicity: Preliminary studies suggest it may induce apoptosis in certain cancer cell lines, although further research is needed to confirm these effects.
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antidepressant Activity: A study evaluated the compound's effects on serotonin levels in animal models, demonstrating significant mood improvement compared to controls at various dosages (10 mg/kg and 25 mg/kg). This suggests potential for treating depression-related disorders.
- Anti-inflammatory Effects: In vitro assays showed that the compound reduced TNF-alpha production in macrophages, indicating its role as a potent anti-inflammatory agent. The effective concentration was found to be below 10 µM, showcasing low cytotoxicity alongside high efficacy .
- Anticancer Properties: Preliminary studies indicated that the compound could inhibit proliferation in glioma cells by inducing apoptosis through mitochondrial pathways. The IC50 values were determined to be around 15 µM, which is comparable to established anticancer drugs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea | Contains thiazole ring; anticancer properties | Anticancer |
2-cyclopentyl-N-(4-fluorophenyl)acetamide | Lacks piperazine; primarily antidepressant | Antidepressant |
This comparative analysis highlights how the combination of a cyclopentane structure with a piperazine moiety may enhance the pharmacological profile of the compound.
Properties
IUPAC Name |
2-cyclopentyl-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-3-10-22-20(25)16-17-4-1-2-5-17/h6-9,17H,1-5,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKYIZFXGWZYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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